molecular formula C10H13N5Na2O11P2 B12431786 Guanosine 5'-diphosphate (disodium salt)

Guanosine 5'-diphosphate (disodium salt)

Cat. No.: B12431786
M. Wt: 487.16 g/mol
InChI Key: LTZCGDIGAHOTKN-LGVAUZIVSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-diphosphate (disodium salt) can be synthesized through the phosphorylation of guanosine. The process involves the use of ectonucleotidases and nucleoside phosphorylase to convert guanosine into guanine . The reaction conditions typically include the use of water as a solvent, and the compound is often stored at -20°C to maintain its stability .

Industrial Production Methods

In industrial settings, the production of guanosine 5’-diphosphate (disodium salt) involves microbial fermentation using Corynebacterium species. The microbial source is then subjected to various purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphate (disodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyruvate kinase for phosphorylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include guanosine 5’-triphosphate, guanosine monophosphate, and various guanosine derivatives .

Scientific Research Applications

Guanosine 5’-diphosphate (disodium salt) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-triphosphate (disodium salt): A triphosphate ester of guanosine that is involved in energy transfer and signal transduction.

    Guanosine monophosphate: A monophosphate ester of guanosine that serves as a precursor in the synthesis of guanosine 5’-diphosphate and guanosine 5’-triphosphate.

    Guanosine 5’-diphosphate ditromethamine: A derivative of guanosine 5’-diphosphate with similar biochemical properties.

Uniqueness

Guanosine 5’-diphosphate (disodium salt) is unique in its ability to act as a substrate for pyruvate kinase to produce guanosine 5’-triphosphate, which is essential for RNA biosynthesis . Its role in inhibiting the hepcidin-ferroportin complex also distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H13N5Na2O11P2

Molecular Weight

487.16 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

LTZCGDIGAHOTKN-LGVAUZIVSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

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